H-甘氨酰-丙氨酰-天冬酰-OH

描述

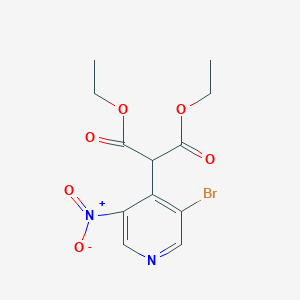

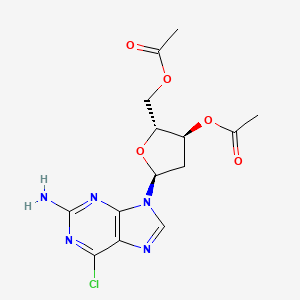

“H-Gly-ala-asp-OH” is a tripeptide composed of the amino acids glycine (Gly), alanine (Ala), and aspartic acid (Asp). It is used in various scientific research and has been mentioned in the context of being an amino acid reagent used in the synthesis of certain complexes .

Synthesis Analysis

The synthesis of a peptide like “H-Gly-ala-asp-OH” involves overcoming two main obstacles . The first is statistical in nature. For instance, a mixture of equal molar amounts of alanine and glycine would generate four different dipeptides . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . Therefore, peptide synthesis requires selective acylation of a free amine .

Molecular Structure Analysis

The molecular formula of “H-Gly-ala-asp-OH” is C9H15N3O6 . The structure of this peptide would be determined by the sequence and configuration of its amino acids. The peptide bond formed between the amino group of one amino acid and the carboxyl group of the other results in a polymeric structure of repeating amide links .

Chemical Reactions Analysis

The chemical reactions involved in the formation of a peptide like “H-Gly-ala-asp-OH” require the protection of certain amino and carboxyl groups during the synthesis of the peptide . Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives . A detailed mechanism for the formation of a peptide link involves the use of dicyclohexylcarbodiimide .

科学研究应用

Protein Chemical Synthesis

“H-Gly-ala-asp-OH” can be used in protein chemical synthesis . Aspartimide formation often complicates the solid phase synthesis of peptides . The peptide segments can be ligated under classical experimental conditions, resulting in the concomitant formation of the target protein and a contaminant .

Osmoregulation in Aquatic Animals

Glycine, one of the components of “H-Gly-ala-asp-OH”, plays a critical role in the osmoregulation of fishes and shellfish . It is essential for animals under stress conditions . Oysters rapidly take up free Glycine from the surrounding water .

Enhancing Nutrient Absorption and Anabolic Processes

Glycine can function as a regulator of gene expression in fishes . Dietary supplementation with Glycine increased hepatic thyroxine 50-monodeiodinase activity, thereby enhancing the efficiency of nutrient absorption and anabolic processes .

Improving Growth in Aquatic Animals

There is evidence that Alanine can improve the growth of aquatic animals . Glycine and Alanine supplementation can significantly stimulate feed intake in shrimps .

Improving Pathogen Resistance

Aspartic acid, another component of “H-Gly-ala-asp-OH”, has been shown to improve pathogen resistance when injected . Further studies are needed to determine if dietary Aspartic acid has similar effects .

Enhancing Immune Responses and Skeletal Muscle Development

Dietary Glutamine, a similar amino acid, has been shown to improve growth, intestinal development, innate and adaptive immune responses, skeletal muscle development, ammonia removal, and the endocrine status .

安全和危害

作用机制

Target of Action

H-Gly-Ala-Asp-OH is a peptide that is often used as an inactive control for other fibronectin inhibitors . Fibronectin is a high-molecular weight (~440kDa) glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. In addition to integrins, fibronectin also binds extracellular matrix components such as collagen, fibrin, and heparan sulfate proteoglycans.

Biochemical Pathways

For instance, Glycine (Gly) is critical in the osmoregulation of fishes and shellfishes and improves growth in many farmed animals .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c1-4(11-6(13)3-10)8(16)12-5(9(17)18)2-7(14)15/h4-5H,2-3,10H2,1H3,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFSBAPJTYKSLG-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-ala-asp-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B3279698.png)

![5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3279718.png)

![1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3279728.png)